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Introduction
(Rac)-Indoximod is an orally administered small molecule inhibitor of the indoleamine 2,3-

dioxygenase (IDO) pathway, a critical metabolic checkpoint that promotes tumor-mediated

immunosuppression.[1][2] By disrupting the catabolism of the essential amino acid tryptophan,

Indoximod aims to reverse the resulting immune-suppressive environment and enhance the

efficacy of anti-cancer therapies. This technical guide provides an in-depth overview of the core

findings from early-phase clinical trials of (Rac)-Indoximod, with a focus on quantitative data,

experimental methodologies, and the underlying signaling pathways.

Mechanism of Action
Indoximod is a tryptophan mimetic that acts downstream of the IDO1 enzyme.[3][4] Unlike

direct enzymatic inhibitors, Indoximod stimulates the mTORC1 signaling pathway, which is

typically suppressed by tryptophan depletion in the tumor microenvironment.[3][4][5] This action

effectively counters the immunosuppressive effects of IDO1 activity, leading to the reactivation

of effector T cells and a reduction in regulatory T cells (Tregs).[5][6] Additionally, Indoximod has

been shown to modulate the differentiation of CD4+ T cells via the aryl hydrocarbon receptor

(AhR), favoring a pro-inflammatory Th17 phenotype over the immunosuppressive Treg

phenotype.[5]
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Indoximod's mechanism of action in the tumor microenvironment.

Early-Phase Clinical Trial Summary
(Rac)-Indoximod has been evaluated in several early-phase clinical trials, both as a

monotherapy and in combination with chemotherapy and immunotherapy. These studies have

primarily focused on establishing the safety, tolerability, pharmacokinetics, and preliminary

efficacy of the drug.

Phase I Monotherapy and Combination Trials
A foundational Phase I study in patients with advanced malignancies established the safety

profile of Indoximod.[7][8] The trial employed a 3+3 dose-escalation design, with cohorts

receiving doses ranging from 200 mg once daily to 2000 mg twice daily.[8] A maximum

tolerated dose (MTD) was not reached, indicating a favorable safety profile.[7][8]

Another Phase I trial investigated Indoximod in combination with docetaxel in patients with

metastatic solid tumors.[1][2] This study also utilized a 3+3 dose-escalation design, with

Indoximod doses ranging from 300 mg to 2000 mg twice daily, and a final recommended Phase

II dose of 1200 mg twice daily.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1359847?utm_src=pdf-body-img
https://www.benchchem.com/product/b1359847?utm_src=pdf-body
https://www.oncotarget.com/article/8216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5008412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5008412/
https://www.oncotarget.com/article/8216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5008412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4226672/
https://pubmed.ncbi.nlm.nih.gov/25327557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4226672/
https://pubmed.ncbi.nlm.nih.gov/25327557/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A first-in-children Phase I trial evaluated Indoximod in combination with temozolomide for

pediatric brain tumors.[9] This study also followed a 3+3 dose-escalation design, with the

pediatric recommended Phase II dose determined to be 19.2 mg/kg/dose twice daily.[9][10]
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A generalized workflow for a 3+3 dose-escalation Phase I clinical trial.

Quantitative Data from Early-Phase Trials
The following tables summarize the key quantitative data from early-phase clinical trials of

(Rac)-Indoximod.
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Table 1: Pharmacokinetic Parameters of Indoximod
Parameter Value Population Source

Tmax (Time to Peak

Concentration)
2.9 hours

Adult patients with

advanced

malignancies

[7][8][11]

T1/2 (Half-life) 10.5 hours

Adult patients with

advanced

malignancies

[7][8][11]

Cmax at 2000 mg BID ~12 µM

Adult patients with

advanced

malignancies

[7][8]

Pharmacokinetic

Plateau

Observed at doses

above 1200 mg

Adult patients with

advanced

malignancies

[7][8][11]

Table 2: Safety and Tolerability - Common Adverse
Events (Any Grade)
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Adverse Event Frequency Population Source

Fatigue 56.3% - 58.6%

Patients with

metastatic solid

tumors

[1][2][8]

Anemia 37.5% - 51.7%

Patients with

metastatic solid

tumors

[1][2][8]

Anorexia 37.5%

Patients with

advanced

malignancies

[8]

Hyperglycemia 48.3%

Patients with

metastatic solid

tumors

[1][2]

Nausea 29.2% - 41.4%

Patients with

metastatic solid

tumors

[1][2][8]

Infection 44.8%

Patients with

metastatic solid

tumors

[1][2]

Note: Frequencies are reported from studies of Indoximod in combination with chemotherapy.

Table 3: Preliminary Efficacy in Early-Phase Trials
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Outcome Value
Patient
Population

Combination
Therapy

Source

Partial

Responses
4

Metastatic solid

tumors
Docetaxel [1][2]

Stable Disease >

6 months
5

Advanced

malignancies
Monotherapy [7][8]

Overall

Response Rate

(ORR)

53%
Advanced

melanoma
Pembrolizumab [3][11]

Complete

Response (CR)
18%

Advanced

melanoma
Pembrolizumab [3][11]

Disease Control

Rate (DCR)
73%

Advanced

melanoma
Pembrolizumab [3][11]

Median

Progression-Free

Survival (PFS)

12.4 months
Advanced

melanoma
Pembrolizumab [3][11]

Experimental Protocols
Patient Population and Eligibility Criteria
Early-phase trials of Indoximod typically enrolled patients with advanced or metastatic solid

tumors who had failed standard therapies.[2][7][8] Key inclusion criteria generally included:

Histologically or cytologically confirmed malignancy[12]

Measurable disease as per RECIST 1.1[12]

Age ≥18 years (for adult trials)[8]

Adequate organ and marrow function[8][13]

ECOG performance status of 0 or 1[12]
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Exclusion criteria often included:

Chemotherapy within 3 weeks prior to enrollment[8]

Untreated brain metastases[8]

Active autoimmune disease[8][13]

Prior therapy with an IDO1 inhibitor[12]

Dosing and Administration
Indoximod was administered orally, typically twice daily, in continuous cycles.[1][11] In dose-

escalation studies, the dose was increased in successive cohorts of patients following a 3+3

design until the MTD was reached or a recommended Phase II dose was established.[1][8]

Pharmacokinetic Analysis
Blood samples for pharmacokinetic analysis were collected at pre-specified time points before

and after Indoximod administration.[2] Plasma concentrations of Indoximod were determined

using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-

MS).[8] Non-compartmental pharmacokinetic analysis was used to calculate parameters such

as Cmax, Tmax, AUC, and half-life.[8]

Safety and Efficacy Assessments
Safety was monitored through the regular recording of adverse events, physical examinations,

and laboratory tests.[8] Adverse events were graded according to the National Cancer Institute

Common Terminology Criteria for Adverse Events (NCI-CTCAE).[9]

Tumor response was assessed using imaging studies (e.g., CT or MRI) at baseline and at

regular intervals during treatment.[11] Responses were typically evaluated based on the

Response Evaluation Criteria in Solid Tumors (RECIST).[12]

Conclusion
Early-phase clinical trials of (Rac)-Indoximod have demonstrated a favorable safety and

tolerability profile, both as a monotherapy and in combination with other anti-cancer agents.
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The pharmacokinetic data have informed the selection of a recommended Phase II dose. While

preliminary efficacy signals are encouraging, particularly in combination with immune

checkpoint inhibitors, larger randomized controlled trials are necessary to definitively establish

the clinical benefit of Indoximod. The unique mechanism of action, targeting the downstream

effects of IDO1-mediated tryptophan catabolism, continues to make Indoximod a compound of

significant interest in the field of immuno-oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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